N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-PRO-GLY-NH2 HCL typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine, followed by the coupling of proline and glycinamide. The final product is then deprotected and purified to obtain the desired tripeptide .
Industrial Production Methods
Industrial production of H-PRO-GLY-NH2 HCL involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-PRO-GLY-NH2 HCL undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield amine derivatives .
Scientific Research Applications
H-PRO-GLY-NH2 HCL has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies related to protein-protein interactions and enzyme activity.
Industry: It is used in the development of peptide-based drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of H-PRO-GLY-NH2 HCL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of HIV-1 through its metabolite, α-hydroxyglycineamide. This metabolite interferes with the viral replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Glycinamide hydrochloride: Similar in structure but lacks the proline residue.
H-Gly-Pro-Gly-NH2: The non-hydrochloride form of the compound.
Uniqueness
H-PRO-GLY-NH2 HCL is unique due to its specific sequence of amino acids, which imparts distinct biological activities and chemical properties. Its ability to inhibit HIV-1 replication sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMRITSJSVVZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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